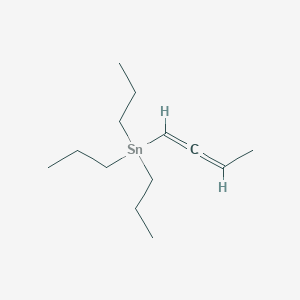
Buta-1,2-dien-1-yl(tripropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buta-1,2-dien-1-yl(tripropyl)stannane: is an organotin compound with the molecular formula C13H26Sn . It is used as a reagent in metal-catalyzed cross-coupling reactions, facilitating the formation of new chemical bonds and the synthesis of more complex organic molecules . The presence of a vinyl group makes it a versatile building block in the creation of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Buta-1,2-dien-1-yl(tripropyl)stannane typically involves the reaction of a stannane precursor with a butadiene derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves the use of organometallic reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Buta-1,2-dien-1-yl(tripropyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced tin compounds.
Common Reagents and Conditions: Common reagents used in these reactions include organometallic reagents, such as aryllithium and Grignard reagents, as well as various catalysts like palladium and gold . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryllithium reagents can lead to the formation of trisubstituted buta-1,3-dienes .
Scientific Research Applications
Buta-1,2-dien-1-yl(tripropyl)stannane is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which Buta-1,2-dien-1-yl(tripropyl)stannane exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in metal-catalyzed cross-coupling reactions, the compound can form π-allyl palladium intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- Buta-1,3-dien-1-yl(tripropyl)stannane
- Buta-2,3-dien-1-yl(tripropyl)stannane
Comparison: Buta-1,2-dien-1-yl(tripropyl)stannane is unique due to its specific vinyl group positioning, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain metal-catalyzed cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
41391-51-9 |
|---|---|
Molecular Formula |
C13H26Sn |
Molecular Weight |
301.06 g/mol |
InChI |
InChI=1S/C4H5.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,4H,2H3;3*1,3H2,2H3; |
InChI Key |
XEGFREJACMCTLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Sn](CCC)(CCC)C=C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















